![molecular formula C12H19Cl3N2 B6350959 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride CAS No. 1171076-86-0](/img/structure/B6350959.png)
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride
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Overview
Description
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride (2C-P) is a synthetic stimulant drug of the phenethylamine and pyrrolidine chemical classes. It is known to have stimulant, psychedelic, and entactogenic effects, and is a common research chemical used in laboratory experiments. 2C-P is a derivative of 2,5-dimethoxy-4-chlorophenethylamine (2C-C). It is structurally related to other popular research chemicals such as 2C-B, 2C-D, and 2C-E.
Scientific Research Applications
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has been used in a variety of scientific research applications, including studies of its effects on the central nervous system, its pharmacological properties, and its potential therapeutic uses. It has also been used to study the effects of psychedelics on behavior and cognition, and to investigate the mechanisms of action of other psychoactive drugs.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. It is also thought to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to feelings of euphoria and increased alertness. It can also cause increases in heart rate and blood pressure, as well as pupil dilation.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively safe to handle and is not known to be toxic in high doses. However, it is important to note that 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride can still cause adverse effects at high doses and should be used with caution.
Future Directions
There are several potential future directions for research on 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride. These include further investigation into its mechanism of action, its potential therapeutic uses, and its interactions with other drugs. Additionally, further research could be done to explore the effects of long-term use of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride, as well as its potential for abuse and addiction. Finally, further research could be done to explore the potential for 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride to be used in combination with other drugs to produce novel psychoactive effects.
Synthesis Methods
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is typically synthesized using the Leuckart reaction, which involves the reaction of 2,5-dimethoxy-4-chlorophenethylamine with 2-pyrrolidinone in the presence of formic acid and a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the resulting product is a white solid.
properties
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-2-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-9(11)10(8-14)12-6-3-7-15-12;;/h1-2,4-5,10,12,15H,3,6-8,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMEYSJUMTLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-pyrrolidin-2-ylethanamine;dihydrochloride |
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